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Compound of Interest

Compound Name: Malonylniphimycin

Cat. No.: B15565041

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the NMR analysis of Malonylniphimycin,
a macrolide antibiotic. It includes protocols for NMR data acquisition and a summary of the key
spectral data for structural confirmation.

Introduction

Malonylniphimycin is a macrolide antibiotic produced by Streptomyces hygroscopicus. Its
structure is closely related to that of Niphimycin, differing by the presence of two malonyl
residues. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique
for the complete structural elucidation and characterization of this complex natural product.
This note outlines the key one-dimensional (1D) and two-dimensional (2D) NMR experiments
used to determine the structure of Malonylniphimycin.

The structural determination relies on the comprehensive assignment of all proton (*H) and
carbon (3C) signals and the establishment of connectivity between atoms through-bond (via J-
coupling) and through-space (via the Nuclear Overhauser Effect).

Quantitative NMR Data

The following tables summarize the *H and 3C NMR chemical shift data for
Malonylniphimycin, as reported in the literature, with comparisons to its precursor,
Niphimycin. The data was acquired in Methanol-d4 (MeOH-d4).[1]
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Table 1: *H NMR Chemical Shift Data (400 MHz, MeOH-d4)[1]

Malonylniphimycin (0,

Proton Niphimycin (6, ppm)
ppm)

2-H 2.51 (1H, m) 2.51 (1H, m)

3-H 4.17 (1H, m) 4.17 (1H, m)

18-H 3.70

19-H 5.27

23-H 5.32

25-H 3.95

26-H 1.46/1.67

24-H, 22-H 1.72/1.77

20-H 1.41/2.02

Note: The table presents a selection of key proton signals as discussed in the source literature
for the structural elucidation. For a complete list, refer to the original publication.

Table 2: 13C NMR Chemical Shift Data (100.62 MHz, MeOH-d4)[1]
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Malonylniphimycin (6,

Carbon Niphimycin (6, ppm)
ppm)

c-1 176.80 (s) 176.60 (s)

C-17 100.00 (s) 99.80 (s)

C-19-O-Mal 74.23 (d) 69.70 (d)

C-20 38.20 (1) 41.20 (t)

c-21 76.00 (d) 75.90 (d)

C-22 41.66 (t) 41.70 (t)

C-23-O-Mal 71.57 (d) 71.00 (d)

Guanidine-C 158.30 (s)

Malonyl COOR 170.00, 169.50

Malonyl COOH 172.20,171.80

Note: 's' denotes a singlet, 'd" a doublet, and 't' a triplet. 'Mal'’ refers to the malonyl residue. This
table highlights key carbons for structural comparison.

Experimental Protocols

The following are generalized protocols for the NMR analysis of Malonylniphimycin, based on
standard practices for natural product structure elucidation.

Sample Preparation

e Dissolution: Dissolve approximately 5-10 mg of purified Malonylniphimycin in 0.6 mL of
deuterated methanol (Methanol-d4, 99.8% D).

 Filtration: If any particulate matter is visible, filter the solution through a small plug of glass
wool directly into a 5 mm NMR tube.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing
the chemical shifts to 0.00 ppm for both *H and 3C NMR.
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1D NMR Spectroscopy

* 'H NMR Spectroscopy:

o Purpose: To identify all proton signals, their chemical environments (chemical shift), spin-
spin coupling (multiplicity), and relative abundance (integration).

o Typical Parameters:

» Spectrometer Frequency: 400 MHz or higher
» Pulse Sequence: Standard single pulse (zg30)
» Acquisition Time: 2-4 seconds
» Relaxation Delay: 1-2 seconds
» Number of Scans: 16-64
» Spectral Width: 12-16 ppm

e 13C NMR Spectroscopy:

o Purpose: To identify all unique carbon signals. Proton-decoupled spectra are typically
acquired to simplify the spectrum to singlets for each carbon.

o Typical Parameters:
» Spectrometer Frequency: 100.62 MHz (corresponding to a 400 MHz *H)
» Pulse Sequence: Proton-decoupled single pulse (zgpg30)
» Acquisition Time: 1-2 seconds
» Relaxation Delay: 2-5 seconds
= Number of Scans: 1024-4096 (due to the low natural abundance of 13C)

» Spectral Width: 200-240 ppm
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2D NMR Spectroscopy

e 1H-1H COSY (Correlation Spectroscopy):

o Purpose: To identify protons that are coupled to each other, typically through two or three
bonds. This helps establish proton-proton connectivity within molecular fragments.

o Key Finding for Malonylniphimycin: COSY spectra were crucial in correlating the methine
protons at 6 5.32 (23-H) and & 5.27 (19-H) with their neighboring protons, confirming the
positions of the malonyl residues.[1] For instance, the signal at 4 5.27 (19-H) showed
correlations to signals at 6 1.41/2.02 (20-H) and & 3.70 (18-H).[1]

o Typical Parameters:

Pulse Sequence: Standard COSY (cosygpqf)

Number of Increments (t1): 256-512

Number of Scans per Increment: 8-16

Spectral Width (F1 and F2): 12-16 ppm
e 1H-BBC HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To identify which protons are directly attached to which carbons (one-bond C-H
correlation).

o Typical Parameters:

Pulse Sequence: hsqcedetgpsisp2.2

Number of Increments (t1): 128-256

Number of Scans per Increment: 16-64

Spectral Width (F1 - :3C): 180-200 ppm

Spectral Width (F2 - *H): 12-16 ppm
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e 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify longer-range couplings between protons and carbons, typically over
two or three bonds. This is critical for connecting molecular fragments and identifying
guaternary carbons.

o Typical Parameters:
» Pulse Sequence: hmbcgplpndgf
= Number of Increments (t1): 256-512
» Number of Scans per Increment: 32-128
» Spectral Width (F1 - 13C): 200-240 ppm
» Spectral Width (F2 - 1H): 12-16 ppm

Workflow and Visualization

The following diagram illustrates the logical workflow for the structural elucidation of
Malonylniphimycin using NMR spectroscopy.
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Caption: Workflow for Malonylniphimycin structure elucidation via NMR.

This workflow demonstrates the systematic approach, starting from sample preparation,
followed by 1D and 2D NMR data acquisition, and concluding with the interpretation of the
spectral data to assemble the final chemical structure. The 2D NMR experiments, particularly
1H-1H COSY and H-13C COSY (a category that includes HSQC and HMBC), were instrumental
in the complete assignment of all signals and confirming the attachment points of the malonyl
functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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Contact
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